molecular formula C16H15Cl2N3O B3395894 Chlordiazepoxide hydrochloride

Chlordiazepoxide hydrochloride

Cat. No.: B3395894
M. Wt: 336.2 g/mol
InChI Key: PRNVHVUEIITLRV-UHFFFAOYSA-N
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Description

Chlordiazepoxide Hydrochloride: is a benzodiazepine derivative known for its anxiolytic, sedative, and hypnotic properties. It was the first benzodiazepine to be synthesized and has been widely used in the treatment of anxiety disorders, alcohol withdrawal symptoms, and preoperative anxiety .

Mechanism of Action

Target of Action

Chlordiazepoxide hydrochloride primarily targets the GABA (A) receptor complexes within the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability throughout the nervous system .

Mode of Action

This compound binds to stereospecific benzodiazepine (BZD) binding sites on the GABA (A) receptor complexes . This binding occurs at several sites within the central nervous system, including the limbic system and reticular formation . The interaction between chlordiazepoxide and its targets results in an increased binding of the inhibitory neurotransmitter GABA to the GABA (A) receptor . This enhances the inhibitory effect of GABA on neuronal excitability .

Biochemical Pathways

The biochemical pathways affected by chlordiazepoxide are complex. The drug is biotransformed into a succession of pharmacologically active products: desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam . These metabolites continue to interact with GABA (A) receptors, prolonging the drug’s effects .

Pharmacokinetics

This compound exhibits a range of pharmacokinetic properties. After oral administration, it is rapidly and completely absorbed . The elimination half-life of chlordiazepoxide generally ranges from 5 to 30 hours in healthy individuals, and the volume of distribution ranges from 0.25 to 0.50 liters/kg . The hepatic extraction ratio is well under 5%, indicating that a significant proportion of the drug remains in the systemic circulation after passing through the liver . Clearance of chlordiazepoxide is reduced and the elimination half-life is prolonged in the elderly, in those with cirrhosis, and in those receiving concurrent disulfiram therapy .

Result of Action

The action of this compound results in a range of molecular and cellular effects. It has antianxiety, sedative, appetite-stimulating, and weak analgesic actions . The drug seems to block EEG arousal from stimulation in the brain stem reticular formation . These effects contribute to its use in the management of anxiety disorders, withdrawal symptoms of acute alcoholism, and preoperative apprehension and anxiety .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism and clearance can be affected by the individual’s liver function, age, and concurrent medications . Furthermore, the drug’s absorption can be influenced by factors such as gastric pH and transit time . Understanding these factors is crucial for optimizing the therapeutic use of this compound.

Biochemical Analysis

Biochemical Properties

Chlordiazepoxide hydrochloride interacts with GABA (A) receptor complexes in the central nervous system, including the limbic system and reticular formation . This interaction enhances the binding of the inhibitory neurotransmitter GABA to the GABA (A) receptor .

Cellular Effects

This compound influences cell function by enhancing GABA-mediated chloride influx through GABA receptor channels, causing membrane hyperpolarization . This results in neuro-inhibitory effects, leading to the observed sedative, hypnotic, anxiolytic, and muscle relaxant properties .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to stereospecific benzodiazepine (BZD) binding sites on GABA (A) receptor complexes . This binding increases the affinity of GABA for its receptor, enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

The elimination half-life of this compound following single doses in healthy individuals generally ranges from 5 to 30 hours . The drug is metabolized into a succession of pharmacologically active products: desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam .

Dosage Effects in Animal Models

In animal models, this compound has shown to increase locomotor activity at doses of 3.0 and 7.5 mg/kg . The distance travelled by the animals in the closed arms was increased by 1.0 mg/kg this compound, a dose that had no measurable effects on the indices of anxiety .

Metabolic Pathways

This compound is metabolized in the liver into a series of active metabolites, including desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam . These metabolites are then excreted in the urine .

Transport and Distribution

This compound is rapidly and completely absorbed following oral administration . Intramuscular injection results in slow and erratic absorption .

Subcellular Localization

This compound acts on benzodiazepine allosteric sites that are part of the GABA A receptor/ion-channel complex . These sites are located on the cell membrane, and the binding of this compound to these sites enhances the inhibitory effects of GABA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlordiazepoxide Hydrochloride is typically synthesized from 2-amino-5-chlorobenzophenone. The process involves several steps:

    Formation of 2-amino-5-chlorobenzophenone oxime: This is achieved by reacting 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride in ethanol.

    Reaction with chloroacetyl chloride: This step forms 2-chloroacetylamino-5-chlorobenzophenone oxime.

    Cyclization: The compound undergoes cyclization to form 2-chloromethyl-4-phenyl-6-chloro-quinazoline-3-oxide.

    Reaction with monomethylamine: This final step yields Chlordiazepoxide.

Industrial Production Methods: Industrial production of this compound involves the use of a micromolecule linear-chain aliphatic ketone and hydrogen chloride acetone solution. The process is designed to be mild, simple, and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Chlordiazepoxide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chlordiazepoxide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the development of new benzodiazepines.

    Biology: Studied for its effects on neurotransmitter systems and receptor binding.

    Medicine: Extensively researched for its therapeutic effects in anxiety, alcohol withdrawal, and preoperative anxiety.

    Industry: Utilized in the formulation of pharmaceutical products

Comparison with Similar Compounds

Uniqueness: Chlordiazepoxide Hydrochloride is unique due to its long half-life and the presence of active metabolites, which contribute to its prolonged therapeutic effects. It was the first benzodiazepine to be synthesized, marking a significant milestone in the development of anxiolytic medications .

Properties

IUPAC Name

7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O.ClH/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-9,21H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNVHVUEIITLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O.ClH, C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name CHLORDIAZEPOXIDE HYDROCHLORIDE
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Related CAS

58-25-3
Record name Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN]
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Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Crystals or off-white powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name CHLORDIAZEPOXIDE HYDROCHLORIDE
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Solubility

1 to 5 mg/mL at 66 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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CAS No.

438-41-5
Record name CHLORDIAZEPOXIDE HYDROCHLORIDE
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Record name Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN]
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Record name Chlordiazepoxide hydrochloride
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Melting Point

414 to 424 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name CHLORDIAZEPOXIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlordiazepoxide hydrochloride
Customer
Q & A

Q1: How does chlordiazepoxide hydrochloride exert its anxiolytic effects?

A1: this compound binds to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor-chloride ionophore complex in the central nervous system (CNS). [] This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx, membrane hyperpolarization, and reduced neuronal excitability. []

Q2: Does alcohol consumption affect this compound levels in the body?

A2: Yes, alcohol can significantly increase serum chlordiazepoxide levels. One study found significantly higher levels at 120 and 150 minutes after alcohol ingestion compared to placebo. [] This interaction might occur at the receptor level. []

Q3: What is the chemical structure of this compound?

A3: this compound is a benzodiazepine derivative. Its chemical name is 7-chloro-2-methylamino-5-phenyl-3H-1, 4-benzodiazepine 4-oxide hydrochloride. [, ]

Q4: How does the vehicle affect the hemolytic activity of this compound?

A4: Studies have shown that certain intravenous solutions used as vehicles can influence the hemolytic activity of this compound. [] For instance, dextrose solutions in saline or water, lactated Ringer's, and invert sugar in water were found to reduce drug-induced hemolysis compared to normal saline. []

Q5: How is this compound absorbed and metabolized?

A5: this compound is well-absorbed after oral administration. It undergoes extensive metabolism in the liver, primarily via hepatic microsomal enzymes, to produce pharmacologically active metabolites, including desmethylchlordiazepoxide. [, ]

Q6: How is this compound eliminated from the body?

A7: Chlordiazepoxide and its metabolites are primarily excreted in the urine, with a small portion eliminated in the feces. [] The apparent elimination half-life of chlordiazepoxide is approximately 8 hours. []

Q7: Can this compound be removed by hemodialysis?

A8: Yes, there is evidence suggesting that hemodialysis can effectively remove chlordiazepoxide from the body, potentially aiding in the treatment of overdoses. [] One case report described a patient who improved, and whose plasma chlordiazepoxide levels decreased, following hemodialysis after ingesting multiple drugs including chlordiazepoxide. []

Q8: Can this compound be used to treat infantile spasms?

A10: While ACTH is considered the most effective treatment for infantile spasms, some studies suggest that chlordiazepoxide analogs, like Ro 5-3059 (LA-1), may also be effective in managing this condition, particularly in children with hypsarrhythmia. []

Q9: What are some of the reported toxic reactions to this compound?

A11: While generally well-tolerated, this compound can cause adverse reactions, particularly at higher doses. [] Some reported toxic reactions include symptoms resembling alcohol intoxication, ataxia, and drowsiness. [, ]

Q10: Does intramuscular injection of this compound cause muscle damage?

A12: Research suggests that intramuscular injection of this compound can lead to elevated serum creatine phosphokinase (CPK) levels, indicating potential muscle damage. [] This effect might be attributed to the acidity and high osmolarity of the solvent used for the injectable formulation. []

Q11: Does this compound interact with other drugs?

A13: Yes, this compound can interact with other drugs, particularly those that depress the central nervous system, such as alcohol and barbiturates. [, ] The interaction with ethanol can be more than additive and may lead to enhanced behavioral effects and altered drug metabolism. []

Q12: Have "green" analytical methods been developed for this compound analysis?

A15: Yes, researchers have developed environmentally friendly HPLC methods for analyzing this compound in pharmaceutical formulations. [] These methods utilize green mobile phases, minimizing the use and production of harmful chemicals and reducing waste. []

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